molecular formula C15H16BrNO2S B8729414 N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B8729414
M. Wt: 354.3 g/mol
InChI Key: DZMWOUKWJUNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 3-bromophenylethylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide is unique due to its combination of a bromophenyl group and a sulfonamide moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-12-5-7-15(8-6-12)20(18,19)17-10-9-13-3-2-4-14(16)11-13/h2-8,11,17H,9-10H2,1H3

InChI Key

DZMWOUKWJUNQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

TsCl (11 g, 57.5 mmol, 1.15 eq.) was dissolved in DCM (150 mL) and cooled to 0° C. To this solution was added a solution of 3-bromo-phenethyamine (10 g, 50 mmol) in DCM (50 mL), followed by Et3N (18 mL). The solution was stirred at r.t. overnight when TLC (5% MeOH in DCM) showed that the reaction was complete. LCMS: t=4.158, MS 354/356. 3 g of polymer-supported-amine was added, stirred for 1 h at r.t. The solution was filtered through a Celite pad, rinsed with DCM and the solvent was evaporated to dryness, re-dissolved in DCM (100 mL) and water (20 mL). The two layers were separated, and the aqueous layer was extracted with DCM (20 mL×2). The combined DCM extracts were washed with 1N H3PO4 (2×20 mL) and sodium bicarbonate (20 mL), and brine (15 mL×2), dried (anhydrous potassium carbonate), filtered, and concentrated in vacuo. The crude product was purified on a silica gel column, eluted with DCM (TLC: DCM) to get 17.89 g (100%) of the title compound as a off-white solid, on standing.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
polymer
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
supported-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
100%

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